

Application Note: In Situ XRD Analysis of TiS₂ Electrodes During Electrochemical Cycling

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Audience: Researchers, scientists, and materials development professionals.

Introduction

Titanium disulfide (TiS₂) is a promising electrode material for various next-generation battery systems, including those based on lithium, sodium, potassium, and calcium ions. Its layered structure allows for the intercalation and deintercalation of guest ions, enabling energy storage. Understanding the structural evolution of TiS₂ during electrochemical cycling is crucial for optimizing its performance, improving cycle life, and enhancing safety. In situ X-ray diffraction (XRD) is a powerful analytical technique that provides real-time crystallographic information of the electrode material as the battery is charging and discharging. This application note provides a detailed protocol for performing in situ XRD analysis of TiS₂ electrodes, from electrode preparation to data interpretation.

Principle of In Situ XRD for Battery Analysis

In situ XRD allows for the direct observation of phase transformations, changes in lattice parameters, and the formation of intermediate phases within the TiS₂ electrode during electrochemical cycling.[1][2][3] By collecting XRD patterns at various states of charge and discharge, a direct correlation between the electrochemical behavior and the crystallographic changes can be established. This technique is invaluable for elucidating reaction mechanisms, identifying sources of capacity fade, and understanding the effects of different electrolytes and cycling conditions.[1][2][3]



Experimental Protocols TiS₂ Electrode Preparation

A typical TiS₂ electrode slurry is prepared by mixing the active material with a conductive agent and a binder in a suitable solvent.

Materials:

- Titanium disulfide (TiS₂) powder
- Conductive agent (e.g., Super P carbon black, acetylene black)
- Binder (e.g., polyvinylidene fluoride PVDF, carboxymethyl cellulose CMC)
- Solvent (e.g., N-methyl-2-pyrrolidone NMP for PVDF, deionized water for CMC)
- Current collector foil (e.g., aluminum, copper)

Protocol:

- Mixing: Homogeneously mix TiS₂ powder, conductive agent, and binder in a predetermined ratio (e.g., 80:10:10 by weight).
- Slurry Formation: Add the solvent dropwise to the powder mixture while continuously mixing until a uniform slurry with appropriate viscosity is formed.
- Coating: Cast the slurry onto the current collector foil using a doctor blade to ensure a uniform thickness.
- Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120°C)
 for several hours to remove the solvent completely.
- Electrode Punching: Punch out circular electrodes of the desired diameter from the dried sheet.

In Situ XRD Cell Assembly



Various custom-designed cells are used for in situ XRD measurements, often featuring an X-ray transparent window. Below is a general protocol for assembling a modified coin cell for in situ XRD.

Components:

- Modified coin cell parts with a window (e.g., made of beryllium or Kapton)
- TiS2 working electrode
- Counter electrode (e.g., lithium, sodium, or potassium metal)
- Separator (e.g., glass fiber, Celgard)
- Electrolyte (specific to the ion being studied, e.g., 1 M LiPF₆ in EC:DMC for Li-ion)
- Gaskets and spring

Assembly (typically performed in an argon-filled glovebox):

- Place the TiS₂ working electrode at the bottom of the cell casing, ensuring the active material faces upwards.
- Position the X-ray transparent window on top of the working electrode.
- Place the separator on top of the working electrode.
- Add a few drops of electrolyte to wet the separator and electrode.
- Place the counter electrode on top of the wetted separator.
- Add any additional cell components like gaskets and a spring.
- Carefully seal the cell using a crimper.

In Situ XRD Data Acquisition and Electrochemical Cycling



Instrumentation:

- X-ray diffractometer
- Potentiostat/galvanostat
- In situ XRD cell holder

Protocol:

- Cell Mounting: Mount the assembled in situ cell onto the XRD sample stage, ensuring proper alignment of the X-ray beam with the electrode window.
- Initial Scan: Perform an initial XRD scan of the pristine TiS₂ electrode before starting the electrochemical cycling.
- Electrochemical Cycling: Connect the cell to the potentiostat and begin the charge/discharge process using a specific protocol (e.g., galvanostatic cycling at a C/10 rate).
- Synchronized XRD Scans: Simultaneously, program the diffractometer to collect XRD
 patterns at regular intervals or at specific voltage points during cycling. The collection time
 for each pattern should be optimized to balance signal-to-noise ratio and time resolution.
- Data Collection: Continue collecting synchronized electrochemical and XRD data for the desired number of cycles.

Data Presentation and Analysis

The collected in situ XRD data reveals dynamic changes in the TiS₂ structure. A key parameter to analyze is the change in the lattice parameters, particularly the c-axis, which corresponds to the interlayer spacing.

Quantitative Data Summary

The following tables summarize typical changes observed in the lattice parameters of TiS₂ during intercalation with different ions, as reported in various studies.

Table 1: Lattice Parameter Changes in TiS2 During Potassiation



Stage of Potassiation	(001) Peak Position (2θ)	Layer Spacing (Å)	Reference
Pristine TiS ₂	-	5.70	[4]
Early Potassiation	-	8.13	[4]
Further Potassiation	-	7.65	[4]
Final Potassiation	-	7.57	[4]

Table 2: Lattice Parameter Changes in TiS2 During Calciation

State of Charge	(002) Peak Position (2θ)	Interlayer Spacing Change	Reference
Pristine Electrode	31.4°	-	[5]
Charged to -1.0 V	31.1°	Expansion	[5]

Table 3: Phase Evolution of TiS2 During Sodiation

State of Sodiation	Identified Phases	Reference
Pristine	TiS ₂	[6]
Intermediate	Na _{0.55} TiS ₂	[6]
Fully Sodiated	NaTiS ₂	[6]

Visualization of Processes Experimental Workflow





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